molecular formula C20H28N4O2S2 B3612835 N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide

Cat. No.: B3612835
M. Wt: 420.6 g/mol
InChI Key: MVKNRHNRCVFILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

    Introduction of Sulfanyl Groups: The quinoxaline core is then functionalized with sulfanyl groups using thiol reagents under basic conditions.

    Attachment of tert-Butylamino and Acetamide Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core or the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Various functionalized quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The quinoxaline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzothiazole-2-sulphenamide: Similar in structure but with a benzothiazole core instead of quinoxaline.

    2-(tert-Butylamino)ethanol: Contains a tert-butylamino group but lacks the quinoxaline and sulfanyl groups.

Uniqueness

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide is unique due to its combination of a quinoxaline core with multiple functional groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S2/c1-19(2,3)23-15(25)11-27-17-18(28-12-16(26)24-20(4,5)6)22-14-10-8-7-9-13(14)21-17/h7-10H,11-12H2,1-6H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNRHNRCVFILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N=C1SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.